(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes cyano, sulfanyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyano group: This can be achieved through the reaction of an appropriate aldehyde with a cyanide source under basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of a thiol with a suitable electrophile to form the sulfanyl group.
Formation of the phenylamino group: This can be done through the reaction of an amine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-CYANO-3-(2-METHOXYPHENYL)-N-(4-METHYLPHENYL)ACRYLAMIDE: A similar compound with a methoxy group instead of a sulfanyl group.
(2E)-2-CYANO-3-(3-METHOXYPHENYL)-N-(3-METHYLPHENYL)ACRYLAMIDE: Another similar compound with a methoxy group and different substitution pattern on the phenyl rings.
Uniqueness
(2E)-2-CYANO-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N-PHENYL-3-(PHENYLAMINO)PROP-2-ENAMIDE is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to similar compounds with methoxy groups. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21N3OS |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(E)-3-anilino-2-cyano-3-[(2-methylphenyl)methylsulfanyl]-N-phenylprop-2-enamide |
InChI |
InChI=1S/C24H21N3OS/c1-18-10-8-9-11-19(18)17-29-24(27-21-14-6-3-7-15-21)22(16-25)23(28)26-20-12-4-2-5-13-20/h2-15,27H,17H2,1H3,(H,26,28)/b24-22+ |
InChI Key |
MZKOSIJEDRKMJY-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/C(=O)NC2=CC=CC=C2)/NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)C(=O)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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